Sub-Nanomolar CDK9 Potency and 1,000-Fold Selectivity Over CDK2: NVP-2 vs. Pan-CDK Inhibitors
NVP-2 inhibits CDK9/cyclin T1 with an IC50 of 0.514 nM. In comparison, the pan-CDK inhibitor Dinaciclib inhibits CDK9 with an IC50 of 4 nM, while the earlier-generation CDK inhibitor Flavopiridol (Alvocidib) inhibits CDK9 with an IC50 of 6-20 nM [1][2][3]. NVP-2's potency advantage (approximately 8- to 40-fold over these comparators) enables robust target engagement at lower concentrations, minimizing off-target effects. Furthermore, NVP-2 demonstrates a selectivity window of >1,136-fold for CDK9 over CDK2 (CDK2 IC50 = 706 nM), which is substantially greater than the selectivity offered by Atuveciclib (CDK2/CDK9 ratio ~100) or LDC000067 (CDK2/CDK9 ratio ~55) .
| Evidence Dimension | CDK9 Potency and CDK2 Selectivity |
|---|---|
| Target Compound Data | CDK9 IC50 = 0.514 nM; CDK2 IC50 = 706 nM (CDK2/CDK9 ratio >1,136) |
| Comparator Or Baseline | Dinaciclib: CDK9 IC50 = 4 nM; CDK2 IC50 = 1 nM (CDK2/CDK9 ratio = 0.25). Flavopiridol: CDK9 IC50 = 6-20 nM; CDK2 IC50 = 52-170 nM (CDK2/CDK9 ratio = ~3-28). Atuveciclib: CDK9 IC50 = 13 nM; CDK2/CDK9 ratio ~100. LDC000067: CDK9 IC50 = 44 nM; CDK2/CDK9 ratio ~55. |
| Quantified Difference | NVP-2 is 8-40x more potent against CDK9 than Dinaciclib and Flavopiridol, and exhibits a >1,000-fold selectivity window for CDK9 over CDK2, far exceeding the selectivity of Atuveciclib (~100-fold) and LDC000067 (~55-fold). |
| Conditions | Biochemical kinase assays using recombinant CDK9/cyclin T1, CDK2/cyclin A, and other CDK complexes; KinomeScan profiling at 1 µM. |
Why This Matters
High potency and superior selectivity ensure that NVP-2 inhibits CDK9 without significant cross-reactivity with other CDKs, making it essential for precise CDK9 functional studies and target validation.
- [1] Olson CM, et al. Nat Chem Biol. 2018;14(2):163-170. (Primary research article reporting NVP-2 characterization) View Source
- [2] Chemical Probes Portal. NVP-2: ATP competitive inhibitor of CDK9. Probe report. View Source
- [3] Parry D, Guzi T, Shanahan F, et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010;9(8):2344-2353. View Source
